1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride
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Description
The compound “1-(4-Benzylpiperazin-1-YL)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride” is a chemical compound with the molecular formula C24H34Cl2N2O3 . It has a molecular weight of 469.4 g/mol . The compound is related to 1-(4-benzylpiperazin-1-yl)-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol, which has a molecular weight of 396.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a benzylpiperazin-1-yl group, a methoxy group, and a prop-1-enyl group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 9 . The topological polar surface area is 45.2 Ų .Scientific Research Applications
Medicinal Chemistry Innovations
In the realm of medicinal chemistry, this compound has been instrumental in the development and optimization of potential therapeutics targeting various biological receptors and pathways. For instance, its derivatives have shown promising activity as potent and selective agonists of the PPARgamma receptor, a key target for the treatment of diabetes and metabolic disorders. These findings highlight the compound's utility in designing more soluble and effective PPARgamma agonists with potential clinical applications (Collins et al., 1998).
Pharmacological Contributions
Pharmacologically, certain derivatives of this compound have been identified as possessing anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This underscores its potential as a lead compound for the development of new therapeutic agents targeting inflammatory and pain-related conditions. The ability to modulate cholinergic pathways further suggests its utility in treating disorders associated with cholinergic dysfunction (Геворгян et al., 2017).
Chemical Synthesis and Drug Design
The versatility of 1-(4-Benzylpiperazin-1-yl)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-OL dihydrochloride is further exemplified in its role in facilitating the synthesis of structurally diverse libraries of compounds. These efforts contribute to the expansion of chemical space explored in drug discovery, enabling the identification of novel bioactive molecules with potential therapeutic benefits. Through sophisticated chemical synthesis approaches, researchers have been able to generate a variety of analogs and derivatives, broadening the scope of pharmacological investigations and therapeutic interventions (Roman, 2013).
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3.2ClH/c1-20-7-6-8-21(2)24(20)29-16-15-28-19-23(27)18-26-13-11-25(12-14-26)17-22-9-4-3-5-10-22;;/h3-10,23,27H,11-19H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQDJBVFNHMWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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